Benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)- is an organosulfur compound with the molecular formula C12H12N2O4S2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a 4-aminophenylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)- typically involves the sulfonation of benzene followed by the introduction of the 4-aminophenylsulfonyl group. The reaction conditions often require the use of concentrated sulfuric acid as a sulfonating agent. The process can be summarized as follows:
Sulfonation of Benzene: Benzene is treated with concentrated sulfuric acid to form benzenesulfonic acid.
Introduction of 4-Aminophenylsulfonyl Group: The benzenesulfonic acid is then reacted with 4-aminophenylsulfonyl chloride under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo substitution reactions where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfides, and substituted benzenesulfonic acid compounds.
Scientific Research Applications
Benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)- involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction is crucial in its applications in drug development and enzyme inhibition studies.
Comparison with Similar Compounds
Similar Compounds
Sulfanilic Acid: Another derivative of benzenesulfonic acid with an amino group at the para position.
p-Toluenesulfonic Acid: A derivative with a methyl group at the para position.
Benzenesulfonic Acid: The parent compound without any additional substituents.
Uniqueness
Benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)- is unique due to the presence of both the sulfonyl and amino groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with proteins and enzymes.
Properties
CAS No. |
67724-04-3 |
---|---|
Molecular Formula |
C12H12N2O5S2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[(4-aminophenyl)sulfonylamino]benzenesulfonic acid |
InChI |
InChI=1S/C12H12N2O5S2/c13-9-1-5-11(6-2-9)20(15,16)14-10-3-7-12(8-4-10)21(17,18)19/h1-8,14H,13H2,(H,17,18,19) |
InChI Key |
JYPXJELCOVLQJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.